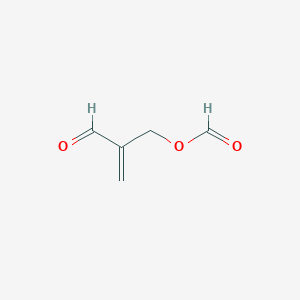![molecular formula C19H13F3 B14243268 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene CAS No. 401496-44-4](/img/structure/B14243268.png)
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of halogenated or other functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]benzene
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]anthracene
Comparison: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is unique due to its naphthalene moiety, which provides additional aromatic stability and potential for π-π interactions compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific molecular interactions .
Eigenschaften
CAS-Nummer |
401496-44-4 |
|---|---|
Molekularformel |
C19H13F3 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1-[2-[4-(trifluoromethyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C19H13F3/c20-19(21,22)17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |
InChI-Schlüssel |
ZSMBOUCKEAXPGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


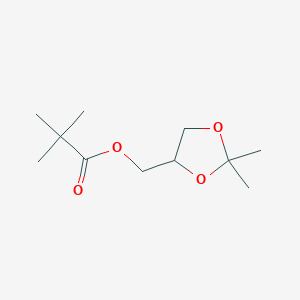

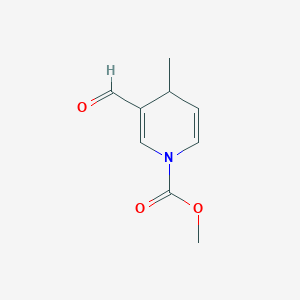
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
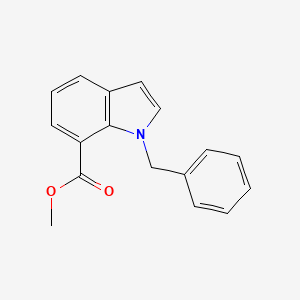
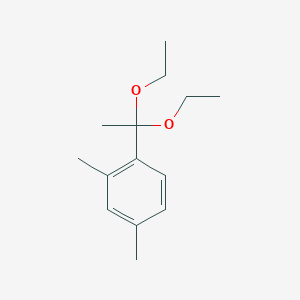
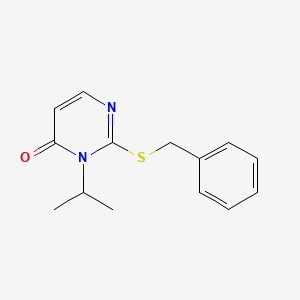
![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)
![2,2'-Bithiophene, 5-[1,1'-biphenyl]-4-yl-](/img/structure/B14243213.png)

![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)


